3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHJAKEVMRFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Potential
The primary application of this compound lies in its pharmacological properties, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA inhibition is a promising strategy for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which exhibits anti-inflammatory effects.
Case Study: NAAA Inhibition
A study identified derivatives of pyrazole azabicyclo[3.2.1]octane as potent NAAA inhibitors with low nanomolar activity (IC₅₀ = 0.042 μM) . The structure-activity relationship analysis revealed that specific modifications to the pyrazole substituents significantly influenced inhibitory potency, highlighting the importance of electronic properties in drug design.
Antimicrobial Activities
Research has also indicated that compounds containing the pyrazole ring exhibit antimicrobial properties. The synthesis of various derivatives has shown effectiveness against a range of bacterial strains, suggesting their potential as therapeutic agents against infections.
Case Study: Antimicrobial Derivatives
A group of novel compounds derived from 5-amino-1H-pyrazole-4-carbonitrile demonstrated significant antimicrobial activity through coupling reactions with aryl diazonium chlorides . The successful synthesis and characterization of these derivatives underscore the versatility of pyrazole-containing compounds in medicinal chemistry.
Anti-inflammatory Applications
Beyond NAAA inhibition, the compound may also play a role in broader anti-inflammatory applications. The structural features of azabicyclo compounds have been linked to enhanced anti-inflammatory responses, making them candidates for developing new anti-inflammatory drugs.
Case Study: Structure-Activity Relationships
Research into the SAR of pyrazole azabicyclo compounds revealed that modifications to the bicyclic structure could optimize their pharmacological profiles, enhancing their efficacy and reducing potential side effects .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| ARN19689 | NAAA Inhibitor | 0.042 | |
| Pyrazole Derivative | Antimicrobial Activity | Varies | |
| Azabicyclo Compound | Anti-inflammatory Potential | Not Specified |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include receptors and enzymes that are critical for cellular function.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
- CAS Number : 2319805-61-1
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- SMILES :
N#Cc1cccc(c1)C(=O)N1C2CCC1CC(C2)n1cccn1
Structural Features :
- Core : 8-azabicyclo[3.2.1]octane (a bridged bicyclic amine).
- Substituents :
- A pyrazole ring at position 3 of the bicyclic core.
- A benzonitrile group linked via a carbonyl at position 6.
Structural and Functional Analogues
Table 1: Key Structural Comparisons
Key Research Findings
Pharmacological Activity
- Target Compound: No direct activity data are provided, but its benzonitrile group is analogous to izencitinib’s propanenitrile, which modulates kinase inhibition .
- PF-232798 : Demonstrated potent anti-HIV activity (Phase II trials) due to imidazopyridine’s strong CCR5 binding .
- Compound 38 : Sulfonamide derivatives show enhanced pharmacokinetic profiles, with longer half-lives compared to carbonyl-linked analogues .
Physicochemical Properties
- Lipophilicity : The target compound’s benzonitrile group increases electron-withdrawing effects, reducing solubility compared to izencitinib’s propanenitrile .
- Metabolic Stability : Sulfonamide derivatives (e.g., Compound 38) resist cytochrome P450 oxidation better than carbonyl-linked compounds .
Structure-Activity Relationship (SAR) Insights
- Pyrazole Position : Pyrazole at position 3 (target compound) vs. position 4 (Compound 7) alters steric hindrance, affecting receptor binding .
- Electron-Withdrawing Groups : Benzonitrile (target) vs. propanenitrile (izencitinib) influences electronic density, modulating target affinity .
- Bicyclic Modifications : Replacement of azabicyclo octane with oxabicyclo () reduces basicity, impacting membrane permeability .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between pyrazole-containing intermediates and bicyclic scaffolds. For example, carbodiimide-mediated amide bond formation (e.g., using EDC/HOBT) under anhydrous conditions (e.g., dichloromethane, 0°C to RT) is effective for introducing the carbonyl linkage . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equiv of bicyclic amine), monitoring reaction progress via TLC, and using molecular sieves to scavenge water .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., pyrazole protons at δ ~5.9–6.5 ppm, benzonitrile carbons at ~110–118 ppm) .
- HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z for C₁₉H₁₈N₄O) .
- IR Spectroscopy : To identify functional groups (e.g., nitrile stretch at ~2228 cm⁻¹, carbonyl at ~1606 cm⁻¹) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodology : Screen against kinase panels (e.g., Janus kinase family) due to structural similarity to izencitinib, a JAK inhibitor . Use ATP-binding assays (e.g., fluorescence polarization) or cell-based luciferase reporter systems to assess inhibition potency (IC₅₀) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve selectivity for target kinases?
- Methodology :
- Core Modifications : Vary pyrazole substituents (e.g., methyl vs. isopropyl groups) to alter steric bulk and hydrogen bonding .
- Scaffold Hybridization : Replace 8-azabicyclo[3.2.1]octane with spirocyclic or fused bicyclic systems to modulate conformational flexibility .
- Computational Docking : Use molecular dynamics simulations to predict binding poses in JAK vs. off-target kinases (e.g., ABL1) .
Q. How to resolve contradictions in enzymatic vs. cellular assay data for this compound?
- Methodology :
- Permeability Testing : Measure logP (e.g., ~2.5–3.5 via HPLC) to assess cell membrane penetration .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to cellular activity discrepancies .
- Off-Target Screening : Employ proteome-wide affinity pulldown assays to identify unintended targets .
Q. What strategies mitigate instability of the benzonitrile moiety under physiological conditions?
- Methodology :
- Prodrug Design : Replace nitrile with a hydrolyzable group (e.g., tert-butyl ester) that converts to benzonitrile in vivo .
- Formulation Optimization : Use cyclodextrin-based encapsulation to shield the nitrile group from nucleophilic attack .
Q. How to address stereochemical challenges in synthesizing enantiopure derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
